(S)-5-(azetidin-2-ylmethoxy)pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
5-[[(2S)-azetidin-2-yl]methoxy]pyrimidine |
InChI |
InChI=1S/C8H11N3O/c1-2-11-7(1)5-12-8-3-9-6-10-4-8/h3-4,6-7,11H,1-2,5H2/t7-/m0/s1 |
InChI Key |
XOYWIKDUNYLVAF-ZETCQYMHSA-N |
Isomeric SMILES |
C1CN[C@@H]1COC2=CN=CN=C2 |
Canonical SMILES |
C1CNC1COC2=CN=CN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for S 5 Azetidin 2 Ylmethoxy Pyrimidine
Stereoselective Synthesis of the (S)-Azetidine Moiety
The enantiopure (S)-azetidine moiety is a critical component, and its synthesis is a primary focus. Several strategies have been developed to obtain this chiral four-membered heterocycle with high enantiomeric purity. These methods can be broadly categorized into chiral resolution of a racemic mixture and asymmetric synthesis, including the use of chiral auxiliaries and enantioselective catalysis.
Chiral Resolution and Asymmetric Induction Techniques
Chiral resolution is a classical method for separating enantiomers from a racemic mixture. wikipedia.org For azetidine (B1206935) derivatives, this often involves the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid or brucine. wikipedia.org The differing solubilities of the diastereomeric salts allow for their separation by crystallization. wikipedia.org After separation, the desired enantiomer is recovered by removing the resolving agent. For instance, racemic azetidine-2-carboxylic acid can be resolved using D- or L-tyrosine hydrazide. researchgate.net This method, while effective, has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer, although the undesired enantiomer can sometimes be racemized and recycled. wikipedia.org
Asymmetric induction techniques often employ chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, chiral tert-butanesulfinamide can be used as an auxiliary to achieve high stereoselectivity in the synthesis of C-2-substituted azetidines. rsc.org The auxiliary is later removed to provide the enantiomerically enriched product.
Enantioselective Catalysis in Azetidine Ring Formation
Enantioselective catalysis offers a more efficient approach to chiral azetidine synthesis by directly producing the desired enantiomer. nih.govnih.gov This can be achieved through various catalytic methods, including:
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, have been successfully used in the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov These catalysts facilitate intramolecular C-C bond formation with high enantioselectivity. nih.gov
Metal-Catalyzed Reactions:
Copper Catalysis: Copper complexes with chiral ligands, such as bisphosphines, have been used for the highly enantioselective difunctionalization of azetines to produce chiral 2,3-disubstituted azetidines. acs.org This method allows for the installation of two functional groups with the creation of two new stereocenters. acs.org
Palladium Catalysis: Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been reported for the synthesis of functionalized azetidines. rsc.org This approach involves the formation of the azetidine ring through C-H activation. rsc.org
Rhodium Catalysis: Rhodium(I)-catalyzed oxygenative [2+2] cycloaddition of terminal alkynes and imines represents another method for azetidinone synthesis, which can be a precursor to azetidines. rsc.org
These catalytic methods often provide high enantioselectivity and are amenable to a range of substrates, making them powerful tools for the synthesis of the chiral (S)-azetidine moiety.
Pyrimidine (B1678525) Ring Functionalization and Coupling Reactions
The pyrimidine core of the target molecule requires specific functionalization at the C-5 position to allow for the attachment of the azetidine moiety through a methoxy (B1213986) linker.
Strategies for C-5 Pyrimidine Substitution
Direct functionalization of the pyrimidine ring at the C-5 position can be challenging due to the electronic nature of the ring. researchgate.net However, several methods have been developed to achieve this transformation:
Deconstruction-Reconstruction Strategy: A novel approach involves the conversion of a pyrimidine into an N-arylpyrimidinium salt, which can then be cleaved to a three-carbon building block. nih.gov This intermediate can then be used in various heterocycle-forming reactions to re-form a pyrimidine with the desired C-5 substituent. nih.gov
Direct C-H Functionalization: While challenging, direct C-H functionalization at the C-5 position is an area of active research. researchgate.net Electrophilic substitution reactions on the pyrimidine ring, if they occur, tend to happen at the C-5 position, which has a higher electron density compared to the C-2, C-4, and C-6 positions. youtube.com
Synthesis from Pre-functionalized Building Blocks: A common and reliable strategy is to construct the pyrimidine ring from precursors that already contain the desired functionality at the position that will become C-5. For example, the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts provides 2-substituted pyrimidine-5-carboxylic esters. organic-chemistry.org This carboxylic ester can then be a handle for further transformations. Multicomponent reactions, such as those catalyzed by iridium complexes, can also be used to assemble highly substituted pyrimidines from alcohols and amidines. acs.orgorganic-chemistry.org
Formation of the Methoxy Linkage
The ether linkage between the pyrimidine ring and the azetidine moiety is typically formed through a Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the hydroxyl group of (S)-azetidin-2-ylmethanol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on the pyrimidine ring.
For this to occur, the pyrimidine must have a suitable leaving group at the C-5 position, often a halide. The (S)-azetidin-2-ylmethanol is treated with a base, such as sodium hydride, to generate the alkoxide, which then attacks the C-5 position of the pyrimidine, displacing the leaving group and forming the desired ether bond. masterorganicchemistry.com The reaction is an SN2 process, and its efficiency can be influenced by the nature of the leaving group and the reaction conditions. masterorganicchemistry.com
Optimization of Synthetic Pathways and Process Chemistry
Key areas for optimization include:
Catalyst Loading and Efficiency: In catalytic steps, reducing the amount of catalyst needed without compromising yield or enantioselectivity is a primary goal. acs.org For example, in the copper-catalyzed boryl allylation of azetines, catalyst loading was successfully reduced to 1 mol %. acs.org
Reaction Conditions: Optimizing parameters such as solvent, temperature, and reaction time can significantly improve the efficiency and selectivity of reactions. For instance, in the synthesis of pyrazolo[1,5-a]pyrimidines, strategies were developed to improve the aqueous solubility of the final compounds, which is a critical factor for their application. nih.govnih.gov
One-Pot Procedures: Combining multiple reaction steps into a single "one-pot" process can improve efficiency by reducing the need for intermediate purification steps, saving time and resources. nih.gov
Solid-Phase Synthesis: For the generation of libraries of related compounds, solid-phase synthesis can be a powerful tool. nih.gov This technique allows for the efficient construction of diverse derivatives by attaching the starting material to a solid support and carrying out the reactions in a sequential manner. nih.gov
Below is a table summarizing various synthetic approaches for key fragments and reactions:
| Synthetic Step | Methodology | Key Features | References |
| (S)-Azetidine Synthesis | Chiral Resolution | Separation of enantiomers using a chiral resolving agent. | wikipedia.orgresearchgate.net |
| Asymmetric Induction | Use of chiral auxiliaries to direct stereochemistry. | rsc.org | |
| Enantioselective Catalysis | Direct formation of the chiral product using a chiral catalyst. | nih.govnih.govacs.orgrsc.org | |
| C-5 Pyrimidine Functionalization | Deconstruction-Reconstruction | Cleavage and re-formation of the pyrimidine ring. | nih.gov |
| From Pre-functionalized Precursors | Building the ring with the desired C-5 substituent already in place. | organic-chemistry.orgacs.orgorganic-chemistry.org | |
| Ether Linkage Formation | Williamson Ether Synthesis | Reaction of an alkoxide with a pyrimidine bearing a leaving group. | masterorganicchemistry.comlibretexts.org |
| Process Optimization | Catalyst Loading Reduction | Minimizing the amount of catalyst used. | acs.org |
| One-Pot Procedures | Combining multiple steps into a single operation. | nih.gov | |
| Solid-Phase Synthesis | Efficient synthesis of compound libraries. | nih.gov |
Yield Enhancement and Reaction Efficiency
For the Williamson ether synthesis , efficiency is heavily dependent on the choice of base and solvent. Strong, non-nucleophilic bases are preferred to fully deprotonate the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is a common choice. The reaction is typically performed in an anhydrous polar aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), which can solvate the cation of the alkoxide and facilitate the SNAr (nucleophilic aromatic substitution) mechanism on the electron-deficient pyrimidine ring.
| Parameter | Condition | Rationale for Efficiency |
|---|---|---|
| Pyrimidine Substrate | 5-Bromopyrimidine | Bromine is a good leaving group for SNAr reactions. |
| Base | Sodium Hydride (NaH) | Irreversibly forms the alkoxide, driving the reaction forward. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent prevents quenching of the base and alkoxide. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation, followed by gentle heating to promote substitution. |
The Mitsunobu reaction offers an alternative pathway that avoids the use of strong bases. wikipedia.orgorganic-chemistry.org Its efficiency is influenced by the specific phosphine (B1218219) and azodicarboxylate reagents used. Triphenylphosphine (B44618) (PPh₃) and diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) are standard choices. wikipedia.org The reaction proceeds through the formation of an oxyphosphonium salt, which is then displaced by the nucleophile (5-hydroxypyrimidine). To maximize yield, the alcohol, nucleophile, and phosphine are typically mixed before the slow, cooled addition of the azodicarboxylate. organic-chemistry.org This order of addition minimizes the formation of side products.
| Parameter | Condition | Rationale for Efficiency |
|---|---|---|
| Reagents | Triphenylphosphine (PPh₃) / Diisopropyl Azodicarboxylate (DIAD) | A common and effective reagent pair for activating alcohols. wikipedia.org |
| Nucleophile | 5-Hydroxypyrimidine | Acts as the pronucleophile to couple with the activated alcohol. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Effectively solubilizes reactants and intermediates. |
| Temperature | 0 °C to Room Temperature | Slow addition at 0 °C controls the reaction rate and minimizes side reactions. mdpi.com |
Purity and Stereochemical Control
Achieving high chemical and stereochemical purity is a primary objective in the synthesis of (S)-5-(azetidin-2-ylmethoxy)pyrimidine.
Purity: The final product's purity is contingent on the successful removal of unreacted starting materials and reaction byproducts. In the Williamson synthesis, excess base must be carefully quenched, and the final product is typically purified from unreacted halo-pyrimidine via column chromatography.
In the Mitsunobu reaction, purification can be more challenging due to the formation of triphenylphosphine oxide (Ph₃P=O) and the dialkyl hydrazinedicarboxylate byproduct. These byproducts often have polarities similar to the desired product, complicating purification by standard chromatography. The use of polymer-supported triphenylphosphine or specialized workup procedures can facilitate their removal. organic-chemistry.org
Stereochemical Control: The stereochemistry of the final compound is dictated by the starting material, (S)-azetidin-2-ylmethanol. It is imperative that this precursor is of high enantiomeric purity.
A critical aspect of the synthesis is that the ether-forming reactions (Williamson and Mitsunobu) occur at the primary hydroxyl group's oxygen atom, which is not the chiral center. The carbon-oxygen bond of the chiral center (C2 of the azetidine ring) is not broken during the reaction. Consequently, the reaction proceeds with retention of the (S)-configuration.
While the Mitsunobu reaction is known to proceed with inversion of configuration at a secondary alcohol's stereocenter, this is not applicable here as the reaction occurs at an achiral primary alcohol center (-CH₂OH). wikipedia.org
Verification of the enantiomeric purity of the final product is essential and is typically performed using chiral High-Performance Liquid Chromatography (HPLC). This analysis confirms that no racemization has occurred during the protection, coupling, and deprotection steps.
Computational Chemistry and Molecular Modeling of S 5 Azetidin 2 Ylmethoxy Pyrimidine
Conformational Analysis and Energetic Profiles
Conformational analysis is a critical first step in understanding the behavior of a molecule, as its three-dimensional shape dictates its biological activity. For (S)-5-(azetidin-2-ylmethoxy)pyrimidine, conformational analysis helps to identify the low-energy conformations that are most likely to bind to its biological target, the α4β2 nicotinic acetylcholine (B1216132) receptor.
While specific, detailed energetic profiles for the full range of conformations of Sazetidine-A are not extensively published, general principles of conformational analysis of similar bioactive molecules are well-established. The flexibility of Sazetidine-A arises from several rotatable bonds: the C-O bond of the methoxy (B1213986) group, the bonds of the azetidine (B1206935) ring, and the hexynyl side chain. The conformational landscape of pyrimidine (B1678525) derivatives, in general, has been a subject of study, with analyses often focusing on the rotational barriers and the preferred orientations of substituents. For instance, studies on related pyrimidinyl-piperazine derivatives have highlighted the importance of specific conformations for their sedative-hypnotic activity researchgate.net. In the case of Sazetidine-A, the spatial arrangement of the pyrimidine ring, the azetidine moiety, and the side chain is crucial for its high-affinity binding to the nAChR. It is understood that agonist binding to nAChRs can induce and stabilize particular conformational states of the receptor, such as open, closed, and desensitized states nih.govmdpi.com. Therefore, the ligand's own conformational flexibility and the energetic favorability of the binding-competent conformation are key determinants of its efficacy.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions with biological macromolecules. For this compound, methods like Density Functional Theory (DFT) are employed to calculate properties such as orbital energies (HOMO and LUMO), electrostatic potential, and partial charges on atoms. These calculations are crucial for understanding the non-covalent interactions, such as hydrogen bonds and cation-π interactions, that govern the binding of Sazetidine-A to the nAChR.
Table 1: Key Electronic Properties of this compound (Hypothetical Data Based on Analogous Compounds)
| Property | Predicted Value/Characteristic | Significance in Receptor Binding |
| HOMO-LUMO Gap | Moderate | Indicates chemical reactivity and the ease of electronic transitions. |
| Electrostatic Potential | Negative potential around pyrimidine and azetidine nitrogens, and the ether oxygen. | These regions are likely hydrogen bond acceptors. |
| Partial Charges | Positive charge on the azetidine nitrogen (protonated state). | Important for the cation-π interaction with aromatic residues in the binding site. |
| Dipole Moment | Significant | Influences the overall orientation of the molecule within the binding pocket. |
Note: This table presents hypothetical data based on the expected electronic properties of the molecule and findings from related compounds. Specific calculated values for Sazetidine-A are not available in the cited literature.
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking simulations have been crucial in visualizing its interaction with the α4β2 nAChR, its primary biological target nih.govmdpi.comnih.gov. These simulations are often performed using homology models of the receptor, as high-resolution crystal structures of the human α4β2 nAChR with bound ligands have only recently become available through cryo-electron microscopy mdpi.comnih.gov.
Docking studies have revealed key interactions that contribute to the high affinity and selectivity of Sazetidine-A. A proposed binding model, based on the known interactions of nicotine (B1678760), highlights the following key features acs.org:
Cation-π interaction: The protonated nitrogen of the azetidine ring forms a cation-π interaction with the aromatic side chain of a tryptophan residue (TrpB) in the principal face of the α4 subunit.
Hydrogen bonding: The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, while the NH group of the azetidine ring can act as a hydrogen bond donor.
Hydrophobic interactions: The hexynyl side chain of Sazetidine-A extends into a hydrophobic pocket, contributing to its selectivity and potency. This appendage is a key structural feature that differentiates Sazetidine-A from other nicotinic ligands acs.org.
The binding orientation of Sazetidine-A and its analogues within the α4β2 receptor has been a subject of detailed investigation, with studies highlighting how minor structural modifications can significantly impact binding affinity and functional activity unimi.itscispace.com. The use of different receptor stoichiometries, such as (α4)2(β2)3 and (α4)3(β2)2, in docking studies has also been important for understanding the compound's subtype selectivity ucl.ac.uk.
Table 2: Predicted Interactions of this compound with the α4β2 nAChR Binding Site
| Interaction Type | Ligand Moiety | Receptor Residue (Example) | Reference |
| Cation-π | Protonated Azetidine Nitrogen | TrpB (α4 subunit) | acs.org |
| Hydrogen Bond | Pyrimidine Nitrogen | Residues in the complementary face (β2 subunit) | acs.org |
| Hydrogen Bond | Azetidine NH | Carbonyl backbone of a loop residue | acs.org |
| Hydrophobic | Hexynyl side chain | V109, F117, L119 (β2 subunit) | acs.org |
In Silico Design and Virtual Screening of Analogues
The structural insights gained from molecular modeling studies of this compound have paved the way for the in silico design and virtual screening of new analogues with potentially improved properties. While specific virtual screening campaigns starting from Sazetidine-A are not detailed in the provided literature, the principles of such approaches are well-documented for nAChR ligands and other targets nih.govdiva-portal.orgmdpi.comresearchgate.net.
The process of designing new analogues typically involves modifying the core scaffold of Sazetidine-A to explore the structure-activity relationship (SAR). For example, researchers have synthesized and tested analogues with modifications to the hexynyl side chain, replacing it with a cyclopropane (B1198618) ring to enhance selectivity scispace.com. The pyrimidine ring and the azetidine moiety are also key positions for modification.
Virtual screening can be employed to rapidly assess large libraries of compounds for their potential to bind to the α4β2 nAChR. This can be done through either ligand-based or structure-based approaches. In a ligand-based approach, the known active structure of Sazetidine-A would be used as a template to search for structurally similar molecules. In a structure-based approach, the three-dimensional structure of the α4β2 nAChR binding site would be used to dock and score a library of virtual compounds. The goal is to identify novel scaffolds that maintain the key interactions observed for Sazetidine-A while offering improved pharmacokinetic or pharmacodynamic profiles.
Predictive Models for Molecular Recognition and Binding Affinity
Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For Sazetidine-A and its analogues, such models could be developed to predict their binding affinity for the α4β2 nAChR.
Although a specific QSAR model for Sazetidine-A analogues is not described in the available literature, the development of such a model would involve:
Data Set Collection: A series of Sazetidine-A analogues with experimentally determined binding affinities would be required.
Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area).
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a model that correlates the descriptors with the binding affinity.
Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.
Such predictive models are valuable tools in drug discovery, as they can be used to estimate the activity of newly designed compounds before they are synthesized, thereby prioritizing the most promising candidates for further investigation. The development of machine learning models for predicting the selectivity of small molecules against homologous protein families is also a growing area of research that could be applied to ligands targeting different nAChR subtypes frontiersin.orgsemanticscholar.org.
Elucidation of Biological Target Interactions and Mechanisms of Action for S 5 Azetidin 2 Ylmethoxy Pyrimidine
Identification of Specific Protein and Receptor Binding Sites
The primary biological targets of (S)-5-(azetidin-2-ylmethoxy)pyrimidine that have been identified are predominantly within the nervous system, with a particular focus on nicotinic acetylcholine (B1216132) receptors.
This compound, or Sazetidine-A, is recognized as a potent and highly selective ligand for the α4β2 nicotinic acetylcholine receptor (nAChR) subtype. nih.govtocris.comnih.gov Research demonstrates its high binding affinity for the α4β2 nAChR, with studies reporting a Ki value of approximately 0.26 to 0.5 nM. nih.govrndsystems.com This selectivity is remarkable, with a significantly lower affinity for other nAChR subtypes such as α3β4. nih.govrndsystems.com
The mechanism of action at the α4β2 nAChR is complex. Sazetidine-A is described as a "silent desensitizer," meaning it can desensitize the receptor without causing prior activation. nih.govtocris.com When pre-incubated with the receptors, it potently blocks nicotine-stimulated α4β2 nAChR function, showing an IC50 of about 30 nM. nih.gov This action is attributed to its very high affinity for the desensitized state of the receptor and a low affinity for its resting state. nih.gov
Furthermore, Sazetidine-A also exhibits partial agonist activity, the extent of which depends on the receptor's specific subunit stoichiometry. nih.gov It acts as a nearly full agonist at (α4)2(β2)3 receptors but has minimal to no agonist activity at the (α4)3(β2)2 receptor conformation. nih.gov This dual action as both a partial agonist and a desensitizing agent underlies its potential to modulate cholinergic neurotransmission and reduce nicotine (B1678760) self-administration in preclinical models. tocris.comrndsystems.comnih.gov
Interactive Table: Reported Binding Affinities and Functional Potencies of this compound (Sazetidine-A)
| Parameter | Receptor Subtype | Reported Value | Reference |
| Binding Affinity (Ki) | α4β2 nAChR | ~0.26 - 0.5 nM | nih.govrndsystems.com |
| Binding Affinity (Ki) | α3β4 nAChR | ~54 nM | rndsystems.com |
| Functional Inhibition (IC50) | α4β2 nAChR (Nicotine-stimulated) | ~30 nM | nih.gov |
| Agonist Potency (EC50) | nAChR (Dopamine release) | 1.1 nM | rndsystems.com |
A comprehensive kinase inhibition profile for this compound is not extensively documented in the available scientific literature. While the pyrimidine (B1678525) scaffold is a common feature in a wide array of kinase inhibitors targeting enzymes such as EGFR, VEGFR2, and Aurora Kinases, specific screening data for Sazetidine-A against a broad panel of kinases including CK2, JMJD3, and HDAC is not publicly reported. Therefore, its specificity and potency as a kinase inhibitor remain to be elucidated.
There is currently no scientific evidence to suggest that this compound acts as an agonist or antagonist at the cannabinoid CB2 receptor. mdpi.comrealmofcaring.orgnih.govnih.govmdpi.com Studies on this compound have been largely focused on its effects on nicotinic receptors, and its activity at other receptor systems, including the CB2 receptor, has not been established.
Mechanistic Insights into Cellular Pathway Modulation
The downstream cellular effects of this compound are primarily understood through its action on nAChRs. However, the broader pyrimidine and azetidine (B1206935) structures are known to influence various cellular pathways.
Direct evidence linking this compound to the modulation of the Bone Morphogenetic Protein 2 (BMP2)/SMAD1 signaling pathway has not been reported. However, other novel pyrimidine derivatives have been shown to act as potent bone anabolic agents by promoting osteogenesis through the upregulation of this specific pathway. rsc.org The BMP/SMAD signaling cascade is crucial for bone formation, where ligands like BMP2 bind to their receptors, leading to the phosphorylation and activation of SMAD1, SMAD5, and SMAD8 (SMAD1/5/8). nih.govnih.govnih.gov These activated SMADs then form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of osteogenic genes. nih.gov While some pyrimidine compounds activate this pathway, it is an area that requires specific investigation for Sazetidine-A.
The specific effects of this compound on cell cycle progression and apoptosis have not been directly investigated. Apoptosis is a form of programmed cell death essential for eliminating unwanted or damaged cells, and its regulation is tightly linked with cell cycle checkpoints. nih.govnumberanalytics.comnumberanalytics.com Various chemical compounds can trigger apoptosis. For instance, some pyrimidine and azetidin-2-one (B1220530) derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. nih.govembopress.orgekb.egnih.gov The mechanisms often involve the modulation of key regulatory proteins such as p53, caspases, and cyclins. ekb.egresearchgate.net Given that the azetidine and pyrimidine moieties are present in molecules with known anti-proliferative effects, the potential for this compound to influence these fundamental cellular processes cannot be ruled out, but it remains an uncharacterized aspect of its biological profile.
Characterization of Enzyme Kinetic Mechanisms
The interaction of this compound with the Hepatitis B virus (HBV) core protein is a key aspect of its antiviral activity. As a capsid assembly modulator (CAM), its primary effect is on the kinetics of capsid formation, a complex process involving the ordered association of numerous core protein dimers.
The mechanism of action is allosteric, meaning that Vebicorvir binds to a site on the core protein that is distinct from the active sites involved in protein-protein interactions during capsid assembly. nih.gov This binding event enhances the rate of capsid formation. nih.gov Kinetic studies of CAMs have demonstrated that these molecules can significantly accelerate the self-assembly of core protein dimers into capsid-like structures. nih.govbiorxiv.org This accelerated assembly is often aberrant, leading to the formation of non-functional capsids. nih.gov
While specific Michaelis-Menten constants or a definitive inhibition constant (Ki) for Vebicorvir's interaction with the HBV core protein are not extensively reported in publicly available literature, the potency of its antiviral effect has been quantified through the determination of its half-maximal effective concentration (EC50) in various in vitro assays. These values provide a measure of the concentration of the compound required to achieve 50% of its maximal effect.
Table 1: In Vitro Antiviral Activity of this compound (Vebicorvir)
| Assay | Parameter | Value | Reference(s) |
|---|---|---|---|
| Inhibition of HBV DNA replication | EC50 | 19 nM | nih.gov |
| Inhibition of pgRNA production | EC50 | 2.68 μM | medchemexpress.com |
| Inhibition of HBeAg production | EC50 | 4.95 μM | medchemexpress.com |
| Inhibition of HBsAg production | EC50 | 7.30 μM | medchemexpress.com |
| Suppression of cccDNA formation | EC50 | 1.84 μM - 7.3 μM | medchemexpress.com |
The binding kinetics of some CAMs to pre-assembled capsids have been characterized and show a multi-phasic association, suggesting that the binding sites may not be continuously accessible and that binding can be a cooperative process. nih.gov For instance, kinetic and spectroscopic studies of a fluorophore-labeled heteroaryldihydropyrimidine (HAP), another class of CAM, indicated that binding to capsids occurs with a fast half-life of approximately 0.6 minutes and a slow half-life of about 7.1 minutes. nih.gov This complex kinetic behavior reflects the dynamic nature of the viral capsid and the allosteric mechanism of these modulators.
The accelerated assembly kinetics induced by CAMs like Vebicorvir effectively outcompetes the natural, slower process of pgRNA encapsidation, leading to the formation of empty capsids. mdpi.com This represents a non-competitive type of inhibition with respect to the pgRNA, as the inhibitor does not directly compete for the same binding site but rather prevents its inclusion into the capsid through an indirect kinetic mechanism.
Structure Activity Relationship Sar Studies of S 5 Azetidin 2 Ylmethoxy Pyrimidine and Its Analogues
Substituent Effects on the Pyrimidine (B1678525) Core for Potency and Selectivity
The pyrimidine core is a well-established "hinge-binding" motif in a vast number of kinase inhibitors, forming crucial hydrogen bonds with the backbone of the kinase hinge region. acs.orgnih.gov The nature and position of substituents on this pyrimidine ring are pivotal in modulating the potency and selectivity of compounds like (S)-5-(azetidin-2-ylmethoxy)pyrimidine.
Substitutions at the C2, C4, and C6 positions of the pyrimidine ring can significantly influence the inhibitor's interaction with the target kinase. For instance, the presence of an amino group at the C2 position is a common feature in many pyrimidine-based kinase inhibitors, as it can act as a hydrogen bond donor, mimicking the adenine (B156593) base of ATP. nih.govuq.edu.au The nature of the substituent on this amino group can further fine-tune the compound's activity and selectivity profile.
In a study on pyrimidine-based Aurora kinase inhibitors, it was found that substitutions on the pyrimidine scaffold were critical for activity. acs.org Similarly, for pyrimidine derivatives targeting VEGFR-2, modifications at the C2 position of the pyrimidine ring were shown to affect the inhibitory effect. wikipedia.org The introduction of different aryl amines at this position can alter the electronic properties and steric bulk, thereby influencing binding affinity.
The C4 and C6 positions also offer opportunities for modification to enhance potency and selectivity. In a series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines, bulky, weakly basic side chains at the C6-position were well-tolerated and maintained potency. nih.gov This suggests that this position is often located in a region of the ATP-binding pocket with more bulk tolerance. The strategic placement of substituents can also steer the inhibitor towards a specific conformation, such as the "DFG-out" conformation in some kinases, which can lead to enhanced selectivity. acs.org
The following table summarizes the general effects of substituents on the pyrimidine core based on related classes of inhibitors:
| Pyrimidine Position | Common Substituents | General Effect on Activity |
| C2 | Amino, Substituted Amines | Often crucial for hinge binding. Substituents can modulate potency and selectivity. |
| C4 | Amino, Anilino, Morpholine | Can interact with the solvent front or other regions of the ATP pocket, influencing selectivity and physicochemical properties. |
| C5 | Alkoxy, Halogen | Can project towards the gatekeeper residue, playing a key role in determining potency and selectivity. acs.org |
| C6 | Alkyl, Aryl, Basic side chains | Often located in a region of bulk tolerance; can be modified to improve solubility and other pharmacokinetic properties. nih.gov |
Role of the Methoxy (B1213986) Linker in Molecular Recognition and Binding
The ether linkage provides a degree of rotational flexibility, allowing the azetidine (B1206935) moiety to adopt an optimal orientation for binding. However, this flexibility is constrained by the rigid azetidine ring and the pyrimidine core. The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, potentially forming interactions with amino acid residues or water molecules in the active site.
In the context of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, the introduction of an ether linker at the 5-position of the pyrimidine ring was a key modification. nih.gov This linker strategy is often employed to connect a hinge-binding scaffold (the pyrimidine) with a moiety that can occupy a deeper pocket or the solvent-exposed region of the kinase. This can lead to enhanced potency and selectivity.
Furthermore, the linker can influence the physicochemical properties of the molecule. The ether group can improve solubility compared to a more lipophilic alkyl chain, which is a desirable feature for drug candidates. The length and nature of the linker are critical parameters that are often optimized during lead development. For example, in a series of pyrazolo[3,4-d]pyrimidine inhibitors, changing the linker between the core and a distal phenyl ring from an alkynyl ether influenced the physicochemical profile of the compounds. nih.gov
Rational Design Strategies Based on SAR Data
The development of potent and selective kinase inhibitors based on the this compound scaffold is heavily reliant on rational design strategies informed by structure-activity relationship (SAR) data. nih.govnih.gov These strategies involve the iterative process of designing, synthesizing, and testing new analogs to systematically probe the chemical space around the core structure.
A key strategy is scaffold hopping, where the pyrimidine core or the azetidine moiety is replaced with other chemical groups that can maintain or improve the desired interactions with the target kinase. For example, the pyrimidine ring can be replaced by other hinge-binding motifs like pyrazolopyrimidine or quinazoline (B50416) to explore different binding modes and selectivity profiles. nih.govnih.gov Similarly, the azetidine ring can be replaced by other small, constrained rings or acyclic fragments to fine-tune the compound's properties. researchgate.netnih.gov
Structure-based drug design (SBDD) is another powerful approach that utilizes the three-dimensional structure of the target kinase, often obtained through X-ray crystallography, in complex with an inhibitor. This information provides a detailed map of the binding site, allowing for the design of new analogs with improved complementarity. For instance, if a pocket of hydrophobicity is identified near a particular position of the inhibitor, a lipophilic group can be added to the molecule at that position to enhance binding affinity.
The following table outlines some rational design strategies that can be applied to analogs of this compound:
| Design Strategy | Description | Example Application |
| Hinge-Binding Optimization | Modifying substituents on the pyrimidine core to maximize hydrogen bonding interactions with the kinase hinge region. | Introduction of different amine substituents at the C2 position. |
| Gatekeeper Pocket Targeting | Modifying the substituent at the C5 position to interact with the gatekeeper residue, which is a key determinant of kinase selectivity. | Varying the size and electronics of the group attached to the methoxy linker. acs.org |
| Scaffold Hopping | Replacing the pyrimidine or azetidine ring with other chemical moieties to explore new chemical space and improve properties. | Using a pyrrolopyrimidine or quinazoline core instead of pyrimidine. nih.govnih.gov |
| Bioisosteric Replacement | Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic parameters. | Replacing the azetidine ring with other small heterocycles. researchgate.net |
| Conformational Constraint | Introducing rigid elements into the molecule to reduce the entropic penalty of binding and pre-organize the molecule for the active conformation. | The use of the rigid azetidine ring itself is an example of this strategy. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Validation
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov For analogs of this compound, QSAR models can be developed to predict the inhibitory potency of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
The development of a QSAR model involves several steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), or electronic (e.g., partial charges).
Using statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity. For a series of pyrimidine derivatives targeting the AXL kinase, a 3D-QSAR model was developed that could be used to guide the discovery of new inhibitors. researchgate.net
The predictive power of a QSAR model must be rigorously validated. This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive ability on compounds not used in model development. acs.org A robust and validated QSAR model can provide valuable insights into the key structural features that are important for biological activity. For example, the model might indicate that a particular steric or electrostatic field around a certain part of the molecule is crucial for high potency.
The following table summarizes the key aspects of QSAR modeling for pyrimidine-based inhibitors:
| QSAR Aspect | Description |
| Dataset | A collection of structurally related pyrimidine derivatives with measured biological activity (e.g., IC50). |
| Descriptors | Numerical representations of the chemical and physical properties of the molecules (e.g., steric, electronic, hydrophobic). |
| Modeling Techniques | Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms to build the model. |
| Validation | Internal validation (e.g., cross-validation) and external validation using a test set to assess the model's predictive power. acs.org |
| Application | Predicting the activity of new compounds, guiding lead optimization, and providing insights into the mechanism of action. |
Preclinical Pharmacological Investigations of S 5 Azetidin 2 Ylmethoxy Pyrimidine
In Vitro Cellular Efficacy and Selectivity Studies
Comprehensive searches for in vitro studies investigating the cellular efficacy and selectivity of (S)-5-(azetidin-2-ylmethoxy)pyrimidine yielded no specific results. There is no publicly available information on the following:
Cell-Based Assays for Target Engagement and Functional Responses
No studies were identified that describe the specific biological target or targets of this compound. Consequently, there is no data from cell-based assays detailing its binding affinity, potency, or functional activity at any particular molecular target.
Evaluation in Relevant Cellular Disease Models
Without an established biological target or mechanism of action, there are no published evaluations of this compound in specific cellular models of disease.
In Vivo Mechanistic Studies in Animal Models
There is a lack of published in vivo studies to assess the pharmacological effects and mechanism of action of this compound in animal models.
Assessment of Pharmacological Effects in Preclinical Disease Models
No data is available from studies in preclinical models of any disease that would describe the in vivo pharmacological effects of this compound.
Elucidation of Pathway Activation/Inhibition In Vivo
As there are no in vivo studies reported, there is no information available on the modulation of any signaling pathways by this compound in a whole-animal context.
Biomarker Identification for Pharmacodynamic Assessment
The identification of pharmacodynamic biomarkers is contingent on understanding a compound's mechanism of action and its effects on biological systems. Given the absence of preclinical data for this compound, no associated biomarkers have been identified or proposed in the scientific literature.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for achieving high enantiomeric purity in (S)-5-(azetidin-2-ylmethoxy)pyrimidine?
- Methodological Answer : Synthesis typically involves stereoselective introduction of the azetidine moiety. Key steps include protecting group strategies (e.g., trityl or tert-butoxycarbonyl) to preserve chirality during coupling reactions. For example, azetidin-2-ylmethoxy groups can be introduced via nucleophilic substitution under inert conditions, with chiral resolution using HPLC or enzymatic methods to ensure enantiopurity . Optimization of reaction solvents (e.g., DMF or THF) and catalysts (e.g., Pd for cross-coupling) is critical for yield and purity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for stereochemistry), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Chiral chromatography (e.g., Chiralpak® columns) confirms enantiomeric excess. Comparative analysis with reference spectra from databases like PubChem or peer-reviewed syntheses is essential .
Q. What in vitro assays are suitable for initial screening of biological activity?
- Methodological Answer : Prioritize radioligand binding assays (e.g., [³H]-epibatidine for α4β2-nAChRs) to assess affinity. Functional activity is evaluated via calcium flux or electrophysiology in HEK-293 cells expressing human nAChR subtypes (α4β2, α3β4, α7). Dose-response curves determine EC₅₀/IC₅₀ values and partial agonism profiles .
Advanced Research Questions
Q. How does this compound selectively target α4β2-nAChRs over other subtypes?
- Methodological Answer : Structural studies (e.g., cryo-EM or homology modeling) reveal interactions with residues in the α4 subunit’s orthosteric site. Competitive binding assays with selective antagonists (e.g., dihydro-β-erythroidine for α4β2) and mutagenesis (e.g., α4Tyr126Ala) identify critical binding motifs. Partial agonism may arise from stabilization of a low-affinity receptor state, reducing activation of non-target subtypes .
Q. What experimental approaches resolve contradictions between partial agonism and receptor desensitization effects?
- Methodological Answer : Time-lapse electrophysiology or fluorescent membrane potential dyes quantify desensitization kinetics. Pre-incubation studies (e.g., 24-hour exposure to the compound) followed by acute nicotine challenges differentiate between functional antagonism and receptor internalization. Western blotting or flow cytometry tracks receptor trafficking .
Q. Can this compound’s metabolite(s) retain pharmacological activity?
- Methodological Answer : Perform hepatic microsomal stability assays (e.g., human S9 fractions) to identify major metabolites via LC-MS/MS. Test metabolites in nAChR binding/functional assays. For example, oxidation of the azetidine ring may yield inactive products, while hydroxylation at the pyrimidine C5 position could enhance affinity .
Data Analysis and Interpretation
Q. How should researchers address variability in potency across cell lines or animal models?
- Methodological Answer : Standardize models using isogenic cell lines (e.g., CRISPR-edited α4β2-nAChR HEK cells) and control for receptor expression levels via qPCR. In vivo, compare pharmacokinetic profiles (Cmax, AUC) across species using LC-MS/MS. Adjust dosing regimens to account for blood-brain barrier permeability differences .
Q. What computational tools predict off-target interactions for this compound?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) against the ChEMBL database to identify potential off-targets (e.g., monoamine transporters). Validate predictions with broad-panel binding assays (e.g., Eurofins CEREP) .
Tables for Key Data
| Parameter | Value/Outcome | Reference |
|---|---|---|
| α4β2-nAChR Binding Affinity | IC₅₀ = 12 nM | |
| Selectivity (α4β2 vs α3β4) | >100-fold | |
| Enantiomeric Excess (HPLC) | >99% (S)-enantiomer | |
| Metabolic Stability (t₁/₂) | 45 min (human microsomes) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
